molecular formula C22H18N2O5S2 B3479814 ethyl 5'-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]-[2,3'-bithiophene]-4'-carboxylate

ethyl 5'-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]-[2,3'-bithiophene]-4'-carboxylate

Cat. No.: B3479814
M. Wt: 454.5 g/mol
InChI Key: UKHAMESSIVEFMA-UHFFFAOYSA-N
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Description

Ethyl 5’-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]-[2,3’-bithiophene]-4’-carboxylate is a complex organic compound that features a unique combination of functional groups, including a pyrrolidinone ring, a benzamido group, and a bithiophene moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5’-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]-[2,3’-bithiophene]-4’-carboxylate typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Pyrrolidinone Ring: This can be achieved by reacting succinic anhydride with an amine to form the pyrrolidinone ring.

    Benzamido Group Introduction: The benzamido group can be introduced through an amide coupling reaction between the pyrrolidinone derivative and a benzoyl chloride.

    Bithiophene Synthesis: The bithiophene moiety can be synthesized via a Stille coupling reaction between a thiophene derivative and a stannylated thiophene.

    Final Coupling: The final step involves coupling the benzamido-pyrrolidinone intermediate with the bithiophene derivative under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used for purification.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5’-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]-[2,3’-bithiophene]-4’-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the pyrrolidinone ring can be reduced to hydroxyl groups.

    Substitution: The benzamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted benzamido derivatives.

Scientific Research Applications

Ethyl 5’-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]-[2,3’-bithiophene]-4’-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer activities.

    Medicine: Explored as a potential drug candidate due to its bioactive properties.

    Industry: Utilized in the development of organic electronic materials, such as organic semiconductors and photovoltaic cells.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate: Shares the pyrrolidinone ring but differs in the overall structure and functional groups.

    2,5-Dioxopyrrolidin-1-yl 3-(2-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)ethoxy)propanoate: Contains the pyrrolidinone ring and amido linkage but has different substituents.

Uniqueness

Ethyl 5’-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]-[2,3’-bithiophene]-4’-carboxylate is unique due to its combination of a bithiophene moiety with a benzamido-pyrrolidinone structure, which imparts distinct electronic and biological properties.

Properties

IUPAC Name

ethyl 2-[[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-4-thiophen-2-ylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O5S2/c1-2-29-22(28)19-15(16-7-4-10-30-16)12-31-21(19)23-20(27)13-5-3-6-14(11-13)24-17(25)8-9-18(24)26/h3-7,10-12H,2,8-9H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKHAMESSIVEFMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CS2)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 5'-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]-[2,3'-bithiophene]-4'-carboxylate
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ethyl 5'-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]-[2,3'-bithiophene]-4'-carboxylate
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ethyl 5'-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]-[2,3'-bithiophene]-4'-carboxylate
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ethyl 5'-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]-[2,3'-bithiophene]-4'-carboxylate
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ethyl 5'-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]-[2,3'-bithiophene]-4'-carboxylate
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ethyl 5'-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]-[2,3'-bithiophene]-4'-carboxylate

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